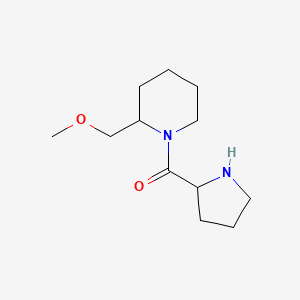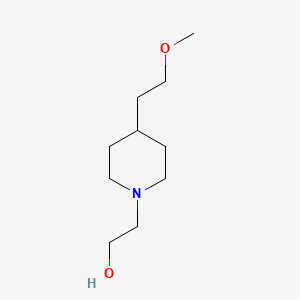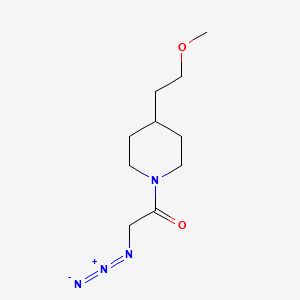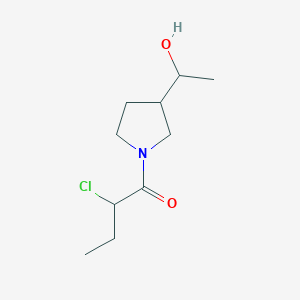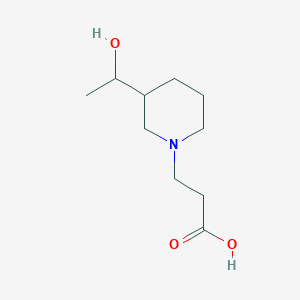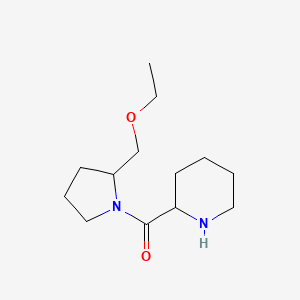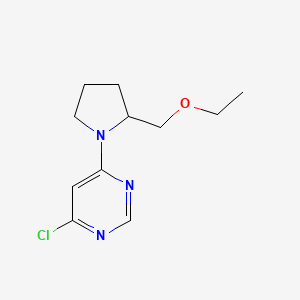
2-(3-(Fluormethyl)azetidin-1-yl)benzoesäure
Übersicht
Beschreibung
“2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H12FNO2 . It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. The azetidine ring in this compound is substituted at the 3-position with a fluoromethyl group. The azetidine ring is also attached to a benzoic acid group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the fluoromethyl group at the 3-position of the ring, and the benzoic acid group at the 2-position of the ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions typical of other saturated heterocycles. The benzoic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the polar carboxylic acid group might increase its solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthese neuer heterocyclischer Aminosäurederivate
Diese Verbindung wird bei der Synthese neuer heterocyclischer Aminosäurederivate verwendet, die Azetidin- und Oxetanringe enthalten . Das Ausgangsmaterial (N-Boc-Azetidin-3-yliden)acetat wird aus (N-Boc)Azetidin-3-on durch die DBU-katalysierte Horner-Wadsworth-Emmons-Reaktion gewonnen, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen, um die gewünschten funktionalisierten 3-substituierten 3-(Acetoxymethyl)azetidine zu erhalten .
Synthese von Estrogenrezeptormodulierenden Verbindungen
“2-(3-(Fluormethyl)azetidin-1-yl)benzoesäure” wird als Zwischenprodukt bei der Synthese von Estrogenrezeptormodulierenden Verbindungen verwendet . Diese Verbindungen haben potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Brustkrebs, Osteoporose und anderen Östrogen-bedingten Störungen .
Bausteine für biologisch aktive heterocyclische Verbindungen
Azetidincarbonsäuren, wie “this compound”, sind wichtige Gerüste und Bausteine zur Gewinnung verschiedener biologisch aktiver heterocyclischer Verbindungen . Diese Verbindungen haben ein breites Anwendungsspektrum in der pharmazeutischen Chemie und Wirkstoffforschung .
Synthese von Peptiden
Azetidincarbonsäuren werden auch bei der Synthese von Peptiden verwendet . Peptide haben zahlreiche Anwendungen in der Therapie, Diagnostik und als Forschungswerkzeuge in Biologie und Medizin .
Suzuki-Miyaura-Kreuzkupplungsreaktion
Die Verbindung wird in der Suzuki-Miyaura-Kreuzkupplungsreaktion zur Synthese neuer heterocyclischer Aminosäurederivate verwendet . Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig in der organischen Chemie eingesetzt .
Synthese von Naturstoffen
Insbesondere L-Azetidin-2-carbonsäure kommt in der Natur in Zuckerrüben (Beta vulgaris) vor und ist ein Gametozid . “this compound” könnte möglicherweise bei der Synthese ähnlicher Naturstoffe eingesetzt werden .
Wirkmechanismus
Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the fluoromethyl group might influence its biological activity, as fluorine atoms are often included in pharmaceuticals to improve their stability and activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNOLRDOYAARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


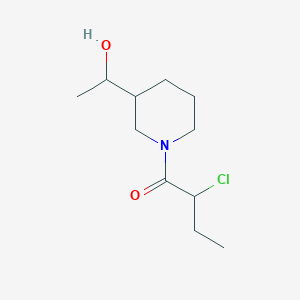


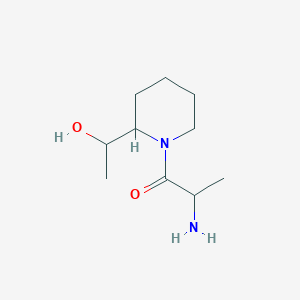
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
